6-(Difluoromethoxy)isoquinolin-1(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoquinolinone ring, followed by the introduction of the difluoromethoxy group. Isoquinolinones can be synthesized through several methods, including rhodium-catalyzed C-H activation/annulation reactions . The difluoromethoxy group could potentially be introduced through a nucleophilic substitution reaction, although the specifics would depend on the exact conditions and starting materials used.Scientific Research Applications
Advanced Synthesis Techniques
An innovative approach involving a three-component reaction utilizing an isoquinoline, a dialkyl acetylenedicarboxylate, and 2,2,2-trifluoro-1-phenylethanone through a 1,4-dipolar cycloaddition cascade has been developed. This method, optimized for a continuous-flow microreactor, yields 2-(trifluoromethyl)-2H-[1,3]oxazino[2,3-a]isoquinoline derivatives with high efficiency, demonstrating the potential for efficient synthesis methods involving compounds related to "6-(Difluoromethoxy)isoquinolin-1(2H)-one" (Lei et al., 2012).
Catalytic Applications and Coordination Chemistry
Research into the catalytic hydrogenation of nitrogen-containing heterocyclic compounds has shown that isoquinoline derivatives can react to form various complexes with metals such as molybdenum. This reaction pathway highlights the role of "this compound" derivatives in facilitating the hydrogenation of quinoline, isoquinoline, and quinoxaline, presenting a novel avenue for catalytic applications (Zhu et al., 2008).
Synthetic Methodologies for Isoquinolones
Significant advancements have been made in the synthetic methodologies of isoquinolones, a category to which "this compound" belongs. The focus has been on intermolecular annulation protocols and intramolecular cyclization, employing a variety of catalyst systems to construct the isoquinolone ring efficiently and economically (Hua, 2021).
Fluorescence and Photophysical Applications
Investigations into novel fluorophores have led to the synthesis and characterization of compounds related to "this compound." These studies aim to understand their fluorescence in different solvents and their potential applications in labeling nucleosides for the detection of oligodeoxyribonucleotides, indicating their utility in biochemical assays and molecular biology research (Singh & Singh, 2007).
Electrophilic Reactions and Activation
Research into the electrophilic reactions of isomeric isoquinolinols has uncovered selective ionic hydrogenation processes that yield various isoquinolinone derivatives. These studies offer insights into the chemical behavior of "this compound" under superacidic conditions, showcasing the versatility and reactivity of this compound class (Koltunov et al., 2002).
Properties
IUPAC Name |
6-(difluoromethoxy)-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-7-1-2-8-6(5-7)3-4-13-9(8)14/h1-5,10H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCLBSFDWXSSCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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